molecular formula C22H15ClN8O3 B10928718 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10928718
M. Wt: 474.9 g/mol
InChI Key: JZPISVKBORNCJQ-UHFFFAOYSA-N
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Description

N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a nitrophenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of N7-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has shown potential in various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N7-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

N~7~-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H15ClN8O3

Molecular Weight

474.9 g/mol

IUPAC Name

N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H15ClN8O3/c23-16-10-25-29(12-16)11-14-3-1-5-17(7-14)27-21(32)20-9-19(28-22-24-13-26-30(20)22)15-4-2-6-18(8-15)31(33)34/h1-10,12-13H,11H2,(H,27,32)

InChI Key

JZPISVKBORNCJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-])CN5C=C(C=N5)Cl

Origin of Product

United States

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